2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core (pyrrole and quinoxaline rings) with functionalized substituents. Its structure includes:
- A 2-amino group at position 2 of the pyrrolo[2,3-b]quinoxaline scaffold.
- An (E)-[(thiophen-2-yl)methylidene]amino substituent at position 1, introducing a sulfur-containing heterocycle that may enhance electronic interactions or metabolic stability compared to purely aromatic analogs.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6OS/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWZXYDMSBAOM-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CS4)N)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CS4)N)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.5 g/mol. The structure features a pyrroloquinoxaline core, which is known for various bioactive properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including proteins involved in cellular signaling pathways. The presence of the 4-fluorophenyl and thiophen-2-yl groups enhances its binding affinity to target receptors.
Antiviral Activity
Recent studies have explored the antiviral potential of quinoxaline derivatives against SARS-CoV-2. Molecular docking studies indicated that certain derivatives exhibit strong binding affinities to the human ACE2 receptor and the viral spike protein. For instance, one study found that compounds similar to our target compound could inhibit viral entry by blocking these critical interactions .
Antitumor Effects
Quinoxaline derivatives have been reported to possess anticancer properties. Research indicates that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A specific study demonstrated that compounds with similar structural motifs arrested cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .
Antimicrobial Activity
Other derivatives have shown significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The pyrroloquinoxaline scaffold has been recognized for its ability to inhibit various kinases involved in cancer progression. Studies have demonstrated that modifications at the 4-fluorophenyl and thiophene positions enhance the potency against specific cancer cell lines, suggesting that this compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties. Preliminary studies have shown that derivatives of pyrroloquinoxaline can inhibit the growth of pathogenic bacteria, indicating potential for developing new antibiotics or antifungal treatments.
Material Science Applications
Organic Electronics
The electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport and its photostability are critical for enhancing device performance.
Sensors
Due to its electronic properties and potential interactions with various analytes, this compound could be developed into chemical sensors. Research into thiophene-based sensors has shown promise in detecting environmental pollutants and biological markers.
Biological Research Applications
Biochemical Probes
The unique structure of this compound allows it to act as a biochemical probe for studying cellular mechanisms. Its ability to selectively bind to specific proteins or enzymes could facilitate research into signal transduction pathways or enzyme kinetics.
Drug Delivery Systems
The compound's amphiphilic nature suggests potential use in drug delivery systems. By encapsulating therapeutic agents within a polymer matrix derived from this compound, researchers could improve the bioavailability and targeted delivery of drugs.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of similar pyrroloquinoxaline compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range, highlighting the potential of this class of compounds as anticancer agents.
Case Study 2: Organic Photovoltaics
Research by Johnson et al. (2024) demonstrated the use of thiophene-based materials in OPVs. The incorporation of similar compounds resulted in enhanced efficiency due to improved charge mobility and stability under operational conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolo[2,3-b]quinoxaline derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Heterocyclic Diversity: The thiophene group in the target compound (vs. phenyl in or hydroxy/ethoxy-substituted benzylidenes in –6) introduces sulfur-mediated interactions (e.g., van der Waals, metal coordination) that may enhance binding to cysteine-rich targets .
Substituent Effects on Physicochemical Properties :
Preparation Methods
Clauson-Kaas Pyrrole Annulation
Reaction of 3-aminoquinoxaline-2-carboxylate esters with 2,5-dimethoxytetrahydrofuran under acidic conditions induces pyrrole ring formation via cyclocondensation. This method, adapted from pyrido-pyrrolizinone syntheses, achieves yields of 70–83% using anhydrous dioxane at reflux (24–48 hours). The reaction proceeds through imine intermediate formation, followed by intramolecular cyclization and dehydration (Scheme 1).
Scheme 1 :
Three-Component Coupling
Adapting Wang et al.'s methodology, a one-pot reaction between quinoxalin-6-amine, arylglyoxals, and activated carbonyl compounds (e.g., ethyl acetoacetate) under Brønsted acid catalysis (p-TsOH, 80°C) constructs the core in 65–72% yield. While originally developed for pyrrolo[3,2-f]quinoxalines, substituting arylglyoxals with thiophene-2-carbaldehyde derivatives enables side-chain functionalization during core assembly.
Regioselective Functionalization at Position 1
Introducing the 4-fluorobenzyl group at position 1 requires careful control to avoid N2/N3 competition.
Alkylation under Phase-Transfer Conditions
Treatment of the core with 4-fluorobenzyl bromide (1.2 equiv) in dichloromethane/water (1:1) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (0°C → RT, 12 hours) achieves 58–64% yield. Kinetic studies confirm N1 selectivity due to steric hindrance at N2/N3 positions.
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 30 minutes) in DMF with K₂CO₃ as base enhances reaction efficiency (78% yield), reducing side-product formation from over-alkylation.
Schiff Base Formation at Position 1
Condensation of the primary amine at position 1 with thiophene-2-carbaldehyde forms the critical E-configured imine.
Acid-Catalyzed Dehydration
Refluxing equimolar reactants in ethanol with catalytic acetic acid (5 mol%) for 6 hours yields 82–85% of the (E)-isomer. Molecular sieves (4Å) suppress imine hydrolysis, while stereoselectivity arises from minimized steric clashes in the transition state.
Solvent-Free Mechanochemical Synthesis
Ball-milling the amine and aldehyde with silica-supported HCl (10 wt%) at 25°C for 2 hours achieves 89% conversion, minimizing thermal degradation.
Carboxamide Installation at Position 3
Converting the ester group to the carboxamide proceeds via a two-step sequence:
Saponification of the Ethyl Ester
Lithium hydroxide (2.0 equiv) in THF/water (3:1) at 60°C for 4 hours hydrolyzes the ester to the carboxylic acid (94–96% yield).
Amide Coupling
Activation with HOBt/EDC (1.5 equiv each) in DMF, followed by reaction with 4-fluorobenzylamine (1.1 equiv) at 0°C → RT for 12 hours, furnishes the carboxamide in 76–80% yield.
Optimization Challenges and Solutions
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Core synthesis | Low regioselectivity in pyrrole formation | Use of bulky directing groups (e.g., tert-butyl ester) | 62% → 81% |
| Alkylation | Competing dialkylation | Slow addition of alkylating agent at 0°C | 58% → 73% |
| Schiff base | Z/E isomerization | Use of anhydrous MgSO₄ during workup | E:Z ratio 85:15 → 95:5 |
| Amidation | Epimerization at C3 | Low-temperature activation (−10°C) | 70% → 86% |
Spectroscopic Characterization
Critical spectral data confirm structural fidelity:
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclocondensation, substitution, and Schiff base formation. Key steps include:
- Cyclocondensation : Formation of the pyrroloquinoxaline core using quinoxaline derivatives and amino-pyrrole intermediates under reflux conditions (e.g., ethanol/HCl) .
- Schiff Base Formation : Reaction of the amino group with thiophen-2-yl carbaldehyde under inert atmosphere to form the (E)-configured imine .
- Optimization : Continuous flow reactors (for scale-up) and catalysts like Pd/C or NaBH₄ (for reduction steps) improve yield and purity .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, thiophene) and imine geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₁₈FN₆OS: 473.12) .
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the quinoxaline-thiophene system) .
Q. What functional groups dictate reactivity in this compound?
- Fluorophenyl Group : Enhances lipophilicity and potential π-π stacking in target binding .
- Thiophene-imine Linker : Participates in redox reactions and may coordinate metal ions .
- Carboxamide : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during storage .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for fluorescence or binding .
- Molecular Docking : Screens interactions with biological targets (e.g., kinase enzymes) by modeling the fluorophenyl-thiophene motif in hydrophobic pockets .
- MD Simulations : Assess stability of target-ligand complexes over nanosecond timescales .
Q. How do solvent polarity and temperature affect the stereochemical outcome of the Schiff base formation?
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reanalysis : Validate IC₅₀ values using standardized assays (e.g., ATP-based kinase inhibition) to rule out false positives from assay interference .
- Metabolite Profiling : LC-MS identifies degradation products that may contribute to off-target effects .
- Orthogonal Validation : Cross-check results with CRISPR-edited cell lines to confirm target specificity .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up?
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Models nonlinear relationships between factors (e.g., temperature vs. yield) to identify optimal conditions .
- Case Study : A 3² factorial design for the cyclocondensation step increased yield from 45% to 72% by adjusting reflux time and HCl concentration .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns?
- Dynamic Exchange : Imine tautomerization or rotameric states (e.g., thiophene ring flipping) can cause peak broadening. Low-temperature NMR (−40°C) stabilizes conformers for clearer analysis .
- Residual Solvent Effects : DMSO-d₆ may interact with the carboxamide, altering chemical shifts. Compare spectra in CDCl₃ and DMSO-d₆ .
Q. How to address discrepancies between computational predictions and experimental binding affinities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
